Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate
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Overview
Description
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate typically involves the reaction of 4-methylbenzylamine with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- 4-Amino-2-methyl-1-naphthol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)methyl)amino
Uniqueness
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate is unique due to its specific structural features, such as the combination of an amino group, a methyl group, and a butanoate ester. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
CAS No. |
651323-51-2 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 4-amino-2-[(4-methylphenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H20N2O2/c1-10-3-5-11(6-4-10)9-15-12(7-8-14)13(16)17-2/h3-6,12,15H,7-9,14H2,1-2H3 |
InChI Key |
DDYAUXBEWQHWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(CCN)C(=O)OC |
Origin of Product |
United States |
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